

# Spectroscopic Analysis of 1-Chloro-2-methyl-2-propanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloro-2-methyl-2-propanol

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This guide provides an in-depth analysis of the spectroscopic data for **1-Chloro-2-methyl-2-propanol** (CAS No. 558-42-9), a tertiary chlorinated alcohol with the molecular formula  $C_4H_9ClO$ .<sup>[1]</sup> The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.<sup>[2]</sup> For **1-Chloro-2-methyl-2-propanol**, both  $^1H$  and  $^{13}C$  NMR provide crucial information about its carbon framework and the chemical environment of its hydrogen atoms.<sup>[1]</sup>

### 1.1. $^1H$ NMR Spectroscopy Data

The proton NMR spectrum of **1-Chloro-2-methyl-2-propanol** displays three distinct signals, which correspond to the three unique proton environments within the molecule.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.6	Singlet	2H	-CH <sub>2</sub> Cl
~2.5	Singlet (broad)	1H	-OH
~1.3	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

### 1.2. <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~72	-C(CH <sub>3</sub> ) <sub>2</sub>
~55	-CH <sub>2</sub> Cl
~28	-C(CH <sub>3</sub> ) <sub>2</sub>

### 1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **1-Chloro-2-methyl-2-propanol** in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>.<sup>[2]</sup> The solution is then filtered into a clean NMR tube.<sup>[2]</sup> Tetramethylsilane (TMS) is often used as an internal standard.<sup>[2]</sup>
- **Data Acquisition:** The NMR spectrum is acquired on a spectrometer. For <sup>1</sup>H NMR, the instrument is typically run at a frequency of 300 MHz or higher. For <sup>13</sup>C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to single lines for each carbon environment.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-Chloro-2-methyl-2-propanol** shows

characteristic absorption bands for its alcohol and alkyl halide functionalities.[1]

### 2.1. IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3500 - 3200 (broad)	O-H stretch	Alcohol (-OH)[1]
2990 - 2950 (strong)	C-H stretch	Alkyl (-CH <sub>3</sub> , -CH <sub>2</sub> )[1]
1470 - 1450 (medium)	C-H bend (scissoring)	-CH <sub>2</sub> -[1]
1380 - 1360 (medium)	C-H bend (rocking)	-C(CH <sub>3</sub> ) <sub>2</sub> [1]
1260 - 1050 (strong)	C-O stretch	Tertiary Alcohol[1]
800 - 600 (medium-strong)	C-Cl stretch	Alkyl Halide (-CH <sub>2</sub> Cl)[1]

### 2.2. Experimental Protocol for IR Spectroscopy

For a liquid sample like **1-Chloro-2-methyl-2-propanol**, the following protocol can be used:

- **Sample Preparation (Neat Liquid):** A pure sample of the liquid (1-2 drops) is placed between two polished salt (NaCl or KBr) plates.[3] This "sandwich" is then placed directly in the sample holder of the spectrometer.[3] This method is referred to as obtaining a "neat" spectrum.[3]
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4] The instrument measures the absorption of IR radiation by the sample and plots it against the wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

### 3.1. Mass Spectrometry Data

The mass spectrum of **1-Chloro-2-methyl-2-propanol** will show a molecular ion peak and various fragment ions. Due to the presence of chlorine, isotopic peaks for <sup>35</sup>Cl and <sup>37</sup>Cl (in an

approximate 3:1 ratio) will be observed for chlorine-containing fragments.

m/z	Relative Intensity	Assignment
108/110	Low	$[M]^+$ , Molecular ion
93/95	Moderate	$[M - CH_3]^+$
77	Moderate	$[M - CH_2Cl]^+$
59	High	$[C_3H_7O]^+$
43	Very High	$[C_3H_7]^+$ (tert-butyl cation)

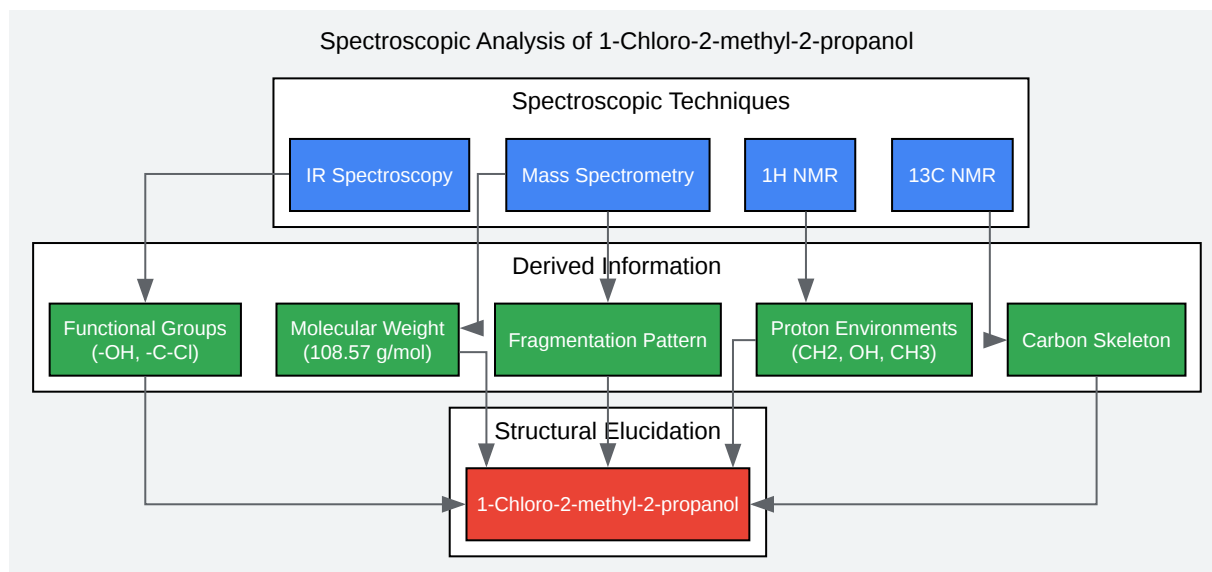
### 3.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile organic compounds like **1-Chloro-2-methyl-2-propanol** is Electron Ionization (EI) Mass Spectrometry:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[5]
- **Ionization:** In the EI method, the gaseous molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (molecular ion).[5]
- **Mass Analysis:** The resulting ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio.[5]
- **Detection:** A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[5]

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-Chloro-2-methyl-2-propanol** using the spectroscopic data discussed.



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